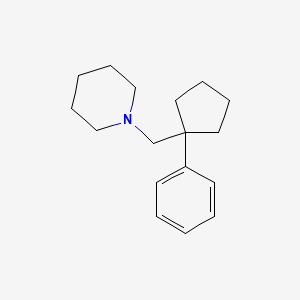
Piperidine, 1-((-phenylcyclopentyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-((-phenylcyclopentyl)methyl)- is an organic compound with the molecular formula C17H25N It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenylcyclopentyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-((-phenylcyclopentyl)methyl)- typically involves the reaction of piperidine with a phenylcyclopentyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of Piperidine, 1-((-phenylcyclopentyl)methyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Piperidine, 1-((-phenylcyclopentyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its pharmacological properties.
Substitution: The phenyl and cyclopentyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various reduced derivatives.
Aplicaciones Científicas De Investigación
Piperidine, 1-((-phenylcyclopentyl)methyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to receptor binding and neurotransmitter activity.
Medicine: Research explores its potential as a therapeutic agent for various conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-((-phenylcyclopentyl)methyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1-Phenylcyclohexylpiperidine: Known for its use as a dissociative anesthetic.
1-Benzylpiperidine: Used in the synthesis of various pharmaceuticals.
1-Cyclohexylpiperidine: Studied for its potential therapeutic applications.
Uniqueness: Piperidine, 1-((-phenylcyclopentyl)methyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylcyclopentyl group differentiates it from other piperidine derivatives, potentially leading to unique interactions with molecular targets and novel applications in research and industry.
Propiedades
Número CAS |
102207-08-9 |
|---|---|
Fórmula molecular |
C17H25N |
Peso molecular |
243.4 g/mol |
Nombre IUPAC |
1-[(1-phenylcyclopentyl)methyl]piperidine |
InChI |
InChI=1S/C17H25N/c1-3-9-16(10-4-1)17(11-5-6-12-17)15-18-13-7-2-8-14-18/h1,3-4,9-10H,2,5-8,11-15H2 |
Clave InChI |
ILTQDIOPYLOHDA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2(CCCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















